molecular formula C18H15BrN2 B14318021 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide CAS No. 111977-05-0

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide

Katalognummer: B14318021
CAS-Nummer: 111977-05-0
Molekulargewicht: 339.2 g/mol
InChI-Schlüssel: BUCQPYKEUXIVHW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide is a chemical compound with a complex structure that includes a quinoline ring, a cyano group, and a bromide ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide typically involves the reaction of 3-cyanoquinoline with 4-methylbenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters are carefully controlled to ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to remove impurities and obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as amines, hydroxyl groups, and thiols .

Wissenschaftliche Forschungsanwendungen

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Cyano-1-methylquinolin-1-ium iodide
  • 4-Cyano-1-methylquinolin-1-ium iodide
  • 1-Ethyl-2,6-dimethylquinolin-1-ium iodide

Uniqueness

3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Eigenschaften

CAS-Nummer

111977-05-0

Molekularformel

C18H15BrN2

Molekulargewicht

339.2 g/mol

IUPAC-Name

1-[(4-methylphenyl)methyl]quinolin-1-ium-3-carbonitrile;bromide

InChI

InChI=1S/C18H15N2.BrH/c1-14-6-8-15(9-7-14)12-20-13-16(11-19)10-17-4-2-3-5-18(17)20;/h2-10,13H,12H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

BUCQPYKEUXIVHW-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.